![molecular formula C12H17NO B8057556 [(2R)-1-[(1R)-1-phenylethyl]azetidin-2-yl]methanol](/img/structure/B8057556.png)
[(2R)-1-[(1R)-1-phenylethyl]azetidin-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R)-1-[(1R)-1-phenylethyl]azetidin-2-yl]methanol is a chemical compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol This compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a phenylethyl group attached to the azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
. This reaction is one of the most efficient ways to synthesize functionalized azetidines. The reaction conditions often require the presence of a photosensitizer and ultraviolet light to facilitate the cycloaddition process.
Industrial Production Methods
Industrial production methods for [(2R)-1-[(1R)-1-phenylethyl]azetidin-2-yl]methanol are not well-documented in the literature. the principles of scaling up the aza Paternò–Büchi reaction can be applied, involving optimization of reaction conditions such as temperature, light intensity, and reaction time to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
[(2R)-1-[(1R)-1-phenylethyl]azetidin-2-yl]methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or aldehyde.
Reduction: The azetidine ring can be reduced under specific conditions to form a more saturated nitrogen-containing ring.
Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated azetidine derivatives.
Substitution: Formation of substituted phenylethyl derivatives.
Scientific Research Applications
[(2R)-1-[(1R)-1-phenylethyl]azetidin-2-yl]methanol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(2R)-1-[(1R)-1-phenylethyl]azetidin-2-yl]methanol involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The phenylethyl group may enhance the compound’s binding affinity to certain targets, contributing to its overall biological effects.
Comparison with Similar Compounds
Similar Compounds
[(2R)-1-[(1R)-1-phenylethyl]azetidin-2-yl]methanol: Unique due to its specific stereochemistry and functional groups.
Azetidine-2-carboxylic acid: Another azetidine derivative with different functional groups and applications.
Phenylethylamine: Shares the phenylethyl group but lacks the azetidine ring.
Uniqueness
This compound is unique due to its combination of an azetidine ring and a phenylethyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
[(2R)-1-[(1R)-1-phenylethyl]azetidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-10(11-5-3-2-4-6-11)13-8-7-12(13)9-14/h2-6,10,12,14H,7-9H2,1H3/t10-,12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGRAGOJBNDVNBV-ZYHUDNBSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCC2CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N2CC[C@@H]2CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
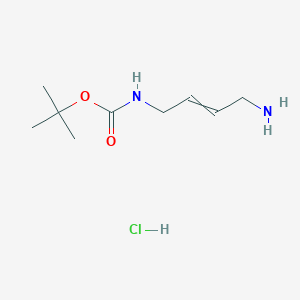
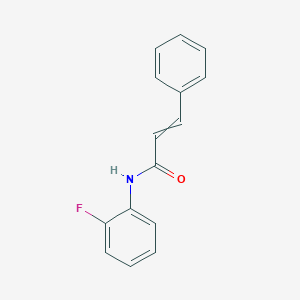
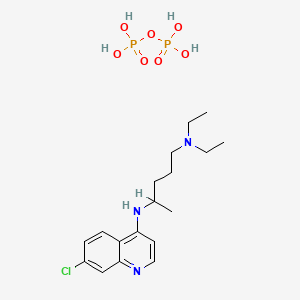
![6,6'-Dibromo-1,1'-bis(2-ethylhexyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B8057488.png)
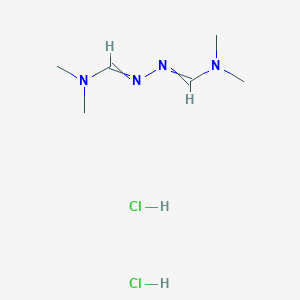
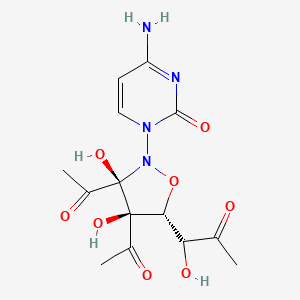
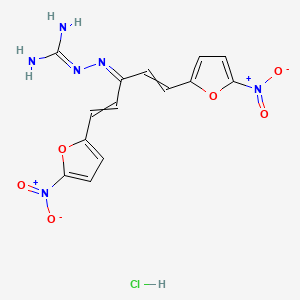
![ethyl 2-cyano-2-[(2-methylpropan-2-yl)oxycarbonyloxyimino]acetate](/img/structure/B8057508.png)
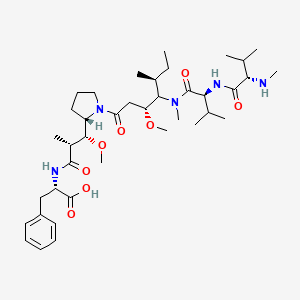
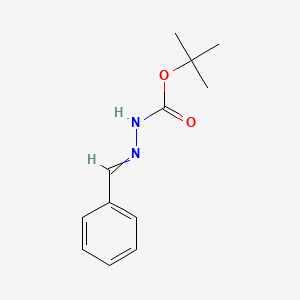
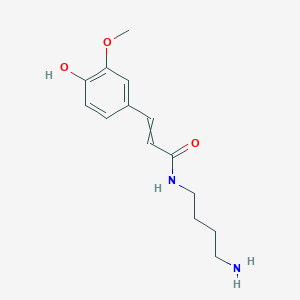
![N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide;hydrochloride](/img/structure/B8057547.png)
![ethyl 3-[(6-amino-3,5-difluoropyridin-2-yl)amino]-2-(2,4,5-trifluorobenzoyl)prop-2-enoate](/img/structure/B8057560.png)
![Tert-butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B8057564.png)
